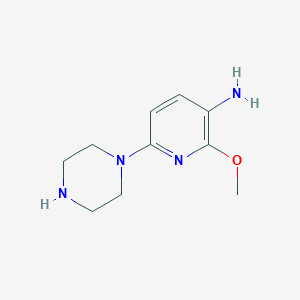
3-Amino-4-(piperazin-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(piperazin-1-yl)benzenesulfonamide is a chemical compound that features a benzene ring substituted with an amino group, a piperazine ring, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(piperazin-1-yl)benzenesulfonamide typically involves the reaction of 3-nitro-4-(piperazin-1-yl)benzenesulfonamide with a reducing agent to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-(piperazin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro to amino derivatives.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
3-Amino-4-(piperazin-1-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.
Chemical Biology: It serves as a probe in the study of enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-(piperazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit carbonic anhydrase IX, leading to disruption of pH regulation in cancer cells and inducing apoptosis . The piperazine ring can also interact with neurotransmitter receptors, influencing central nervous system activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-N-(piperazin-1-yl)benzenesulfonamide
- 3-Nitro-4-(piperazin-1-yl)benzenesulfonamide
- 4-(Piperazin-1-yl)benzenesulfonamide
Uniqueness
3-Amino-4-(piperazin-1-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a piperazine ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in drug discovery and development .
Propiedades
IUPAC Name |
3-amino-4-piperazin-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c11-9-7-8(17(12,15)16)1-2-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6,11H2,(H2,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZOMUOKGMTFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)S(=O)(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[[(2R)-2-azaniumylpropanoyl]amino]acetate](/img/structure/B7867405.png)
![(2S)-2-[[(2R)-2-Azaniumylpropanoyl]amino]-4-methylpentanoate](/img/structure/B7867411.png)
![2-[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol](/img/structure/B7867422.png)
![2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol](/img/structure/B7867428.png)
![N-[(4-fluoro-3-methylphenyl)methyl]oxan-4-amine](/img/structure/B7867431.png)
![N-[(4-fluoro-2-methylphenyl)methyl]oxan-4-amine](/img/structure/B7867432.png)

